Cas no 1253696-35-3 (6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile)
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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- Inchi: 1S/C8H4N4O/c9-1-7-3-11-12-4-6(5-13)2-10-8(7)12/h2-5H
- InChI Key: YRXCWLJVNBJLCU-UHFFFAOYSA-N
- SMILES: O=CC1C=NC2=C(C#N)C=NN2C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 258
- Topological Polar Surface Area: 71
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM331819-100mg |
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95%+ | 100mg |
$351 | 2021-08-18 | |
| Chemenu | CM331819-250mg |
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95%+ | 250mg |
$460 | 2021-08-18 | |
| Chemenu | CM331819-1g |
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95%+ | 1g |
$796 | 2021-08-18 | |
| Chemenu | CM331819-100mg |
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95%+ | 100mg |
$216 | 2023-02-18 | |
| Chemenu | CM331819-250mg |
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95%+ | 250mg |
$283 | 2023-02-18 | |
| Chemenu | CM331819-1g |
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95%+ | 1g |
$565 | 2023-02-18 | |
| Enamine | EN300-51270-0.05g |
6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95% | 0.05g |
$128.0 | 2023-05-05 | |
| Enamine | EN300-51270-0.1g |
6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95% | 0.1g |
$188.0 | 2023-05-05 | |
| Enamine | EN300-51270-0.25g |
6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95% | 0.25g |
$271.0 | 2023-05-05 | |
| Enamine | EN300-51270-0.5g |
6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
1253696-35-3 | 95% | 0.5g |
$468.0 | 2023-05-05 |
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Introduction to 6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 1253696-35-3)
6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, with the chemical identifier CAS No. 1253696-35-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively studied for its potential biological activities. The presence of both a formyl group and a nitrile group in its structure imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring connected to a pyrimidine ring. This structural motif is known for its ability to interact with biological targets such as enzymes and receptors, leading to a wide range of biological effects. The formylpyrazolo[1,5-a]pyrimidine derivative, in particular, has been explored for its potential in drug discovery due to its ability to serve as a precursor for more complex molecules through further functionalization.
The 3-carbonitrile substituent in the molecule enhances its utility as a synthetic intermediate. The nitrile group can undergo various chemical transformations, including hydrolysis to form carboxylic acids or reduction to form amides, which are common functional groups in drug molecules. These transformations make 6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile a versatile building block for the synthesis of novel compounds with potential therapeutic applications.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The pyrazolopyrimidine scaffold has been particularly noted for its role in the discovery of drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The unique structural and electronic properties of 6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile make it an attractive candidate for further investigation.
In the context of modern drug discovery, the synthesis and characterization of new heterocyclic compounds are crucial for identifying lead compounds that can be optimized into effective drugs. The formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative has been synthesized using various synthetic routes that leverage its reactivity to introduce additional functional groups. These synthetic strategies have enabled the preparation of libraries of derivatives that can be screened for biological activity.
One of the key areas where 6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, including cell growth and division. Inhibiting specific kinases has become a major focus in cancer therapy due to their involvement in tumor progression. The formyl group and nitrile group in this compound provide multiple sites for interaction with kinase active sites, making it a potential lead compound for kinase inhibition.
Additionally, research has indicated that derivatives of 6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile may have applications beyond oncology. Studies have suggested that this scaffold can modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. This dual functionality makes it an intriguing candidate for developing drugs that target both cancer and inflammatory diseases.
The synthetic versatility of 6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile also extends to its potential use as a tool compound in chemical biology research. By introducing fluorescent tags or other probes at strategic positions within the molecule, researchers can study protein-protein interactions or enzyme mechanisms in vitro and in vivo. This approach has been instrumental in understanding complex biological processes and identifying new therapeutic targets.
In conclusion,6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 1253696-35-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent starting point for synthesizing novel bioactive molecules. As our understanding of biological systems continues to evolve,6-formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives are likely to play an increasingly important role in the development of new drugs targeting various diseases.
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